N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS No.: 897615-45-1
Cat. No.: VC6280125
Molecular Formula: C20H16ClN5O
Molecular Weight: 377.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 897615-45-1 |
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Molecular Formula | C20H16ClN5O |
Molecular Weight | 377.83 |
IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide |
Standard InChI | InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27) |
Standard InChI Key | FGWYELMTWRBOPM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms at positions 1–4, substituted at the 1-position by a 4-chlorophenyl group and at the 5-position by a methylene bridge linked to the acetamide group .
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Naphthalen-1-yl Group: A bicyclic aromatic hydrocarbon attached via a methylene group to the acetamide’s carbonyl carbon.
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Acetamide Backbone: Connects the tetrazole and naphthalene moieties through an N-methyl linkage.
The IUPAC name, N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide, reflects this arrangement. The SMILES notation (C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
) provides a linear representation of the structure, emphasizing the connectivity between aromatic systems .
Table 1: Key Physicochemical Properties
Spectral Characterization
Although experimental spectral data for this specific compound is unavailable, analogous tetrazole-acetamide derivatives exhibit characteristic signals in NMR and MS:
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¹H NMR:
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¹³C NMR:
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Mass Spectrometry:
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via a three-component strategy:
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Tetrazole Ring Formation: [3+2] cycloaddition of 4-chlorophenylazide with an acetonitrile derivative, catalyzed by Lewis acids (e.g., ZnBr2) .
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Naphthalen-1-ylacetamide Preparation: Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by amidation.
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Coupling Reaction: Alkylation of the tetrazole’s methyl group with the acetamide intermediate under basic conditions .
Optimized Synthetic Pathway
A plausible route involves:
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Step 1: Synthesis of 1-(4-chlorophenyl)-1H-tetrazole-5-methanamine via Huisgen cycloaddition between 4-chlorophenylazide and cyanomethylamine .
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Step 2: Preparation of 2-(naphthalen-1-yl)acetyl chloride by reacting 1-naphthylacetic acid with thionyl chloride.
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Step 3: Condensation of the tetrazole-methanamine with the acetyl chloride in dichloromethane, using triethylamine as a base.
Table 2: Reaction Conditions and Yields (Analogous Systems)
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | NaN3, NH4Cl, DMF, 100°C | 68–72 | |
2 | SOCl2, reflux, 4 h | 85–90 | |
3 | Et3N, DCM, 0°C→RT, 12 h | 60–65 |
Biological Activity and Mechanistic Insights
Predictive Pharmacodynamics
While direct activity data is lacking, the structural features suggest plausible targets:
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Tetrazole Moiety: Mimics carboxylate groups in angiotensin II receptor blockers (e.g., losartan) . Potential inhibition of ACE or COX-2 enzymes.
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Naphthalene Group: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., Bcr-Abl inhibitors).
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Chlorophenyl Substituent: May confer antimicrobial activity via membrane disruption, as seen in chlorinated biphenyls .
In Silico Predictions
Molecular docking studies using analog structures (e.g., ChemDiv compound G745-0375 ) predict:
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EGFR Kinase Inhibition: Binding energy −8.2 kcal/mol, involving hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
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Antibacterial Activity: Moderate activity against S. aureus (predicted MIC 32 μg/mL) via penicillin-binding protein inhibition .
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Replace DMF with ionic liquids or water-organic biphasic systems to improve sustainability .
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Catalyst Development: Explore heterogeneous catalysts (e.g., zeolite-supported Zn) to enhance cycloaddition yields .
Biological Evaluation
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In Vitro Screening: Prioritize assays against cancer (NCI-60 panel) and microbial strains (ESKAPE pathogens).
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ADMET Profiling: Assess metabolic stability in liver microsomes and blood-brain barrier permeability.
Structural Modifications
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